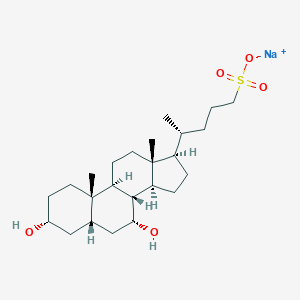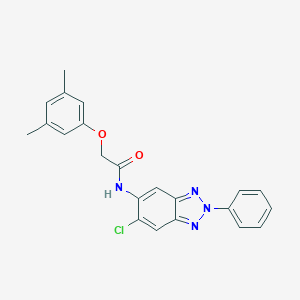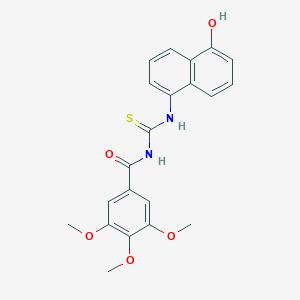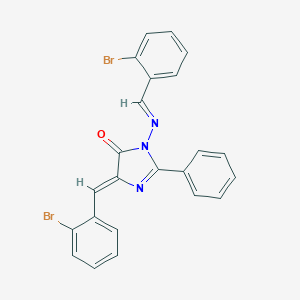![molecular formula C18H16ClN3O2S2 B237194 N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
作用机制
CB-839 inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and the synthesis of nucleotides, amino acids, and other macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the glutamine they need to survive and proliferate.
Biochemical and Physiological Effects:
CB-839 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of intracellular glutamate, increase the levels of reactive oxygen species, and activate the unfolded protein response. These effects contribute to the antitumor activity of CB-839.
实验室实验的优点和局限性
CB-839 has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. CB-839 has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for clinical development. However, CB-839 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to formulate for in vivo studies. CB-839 also has a short half-life in vivo, which can limit its efficacy in animal models.
未来方向
There are several future directions for the development of CB-839. One direction is to optimize the formulation of CB-839 to improve its solubility and pharmacokinetic properties. Another direction is to evaluate the efficacy of CB-839 in combination with other drugs, such as immune checkpoint inhibitors and targeted therapies. CB-839 may also have potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases, which could be explored in future studies.
合成方法
The synthesis of CB-839 involves the reaction of 4-chlorobenzenesulfonamide with 2-aminobenzothiazole to form the intermediate compound 4-chloro-N-(2-benzothiazolyl)benzenesulfonamide. This intermediate compound is then reacted with (2S)-2-amino-3-methylbutanoic acid to form CB-839. The overall yield of the synthesis is reported to be around 10%.
科学研究应用
CB-839 has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. CB-839 has also been shown to have synergistic effects with other drugs, such as paclitaxel and gemcitabine.
属性
分子式 |
C18H16ClN3O2S2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
N-[6-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-2-16(23)22-18-21-14-8-5-12(9-15(14)26-18)20-17(24)10-25-13-6-3-11(19)4-7-13/h3-9H,2,10H2,1H3,(H,20,24)(H,21,22,23) |
InChI 键 |
ZMGIYWNNYRIYBN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
规范 SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)


![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)


![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)